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Compound of Interest

Compound Name: 6-Iodoquinazolin-4-amine

Cat. No.: B066490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Iodoquinazolin-4-amine is a heterocyclic organic compound that serves as a crucial building

block in medicinal chemistry. Its quinazoline core is a recognized pharmacophore present in

numerous biologically active molecules. The strategic placement of an iodine atom at the 6-

position and an amine group at the 4-position provides a versatile scaffold for the development

of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a

comprehensive overview of the known physicochemical properties of 6-Iodoquinazolin-4-
amine, detailed experimental protocols for their determination, and an exploration of the key

signaling pathways in which its derivatives are implicated.

Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior

in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)

profile. The available data for 6-Iodoquinazolin-4-amine is summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b066490?utm_src=pdf-interest
https://www.benchchem.com/product/b066490?utm_src=pdf-body
https://www.benchchem.com/product/b066490?utm_src=pdf-body
https://www.benchchem.com/product/b066490?utm_src=pdf-body
https://www.benchchem.com/product/b066490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source/Method

Molecular Formula C₈H₆IN₃ ChemShuttle[1]

Molecular Weight 271.06 g/mol ChemShuttle[1]

Appearance White crystalline powder ChemShuttle[1]

Melting Point ~120-125 °C ChemShuttle[1]

Boiling Point 407.8 ± 30.0 °C (Predicted) ChemBlink

Density 2.0 ± 0.1 g/cm³ (Predicted) ChemBlink

Solubility

Soluble in non-polar and

slightly polar organic solvents

like hexanes and ethyl acetate.

[1]

ChemShuttle

pKa Not experimentally determined.

LogP Not experimentally determined.

CAS Number 182880-14-4 ChemShuttle[1]

Storage and Stability: For optimal stability, 6-Iodoquinazolin-4-amine should be stored at 2-8

°C in a tightly sealed container with a desiccant, protected from light.[1] Thermogravimetric

analysis indicates decomposition above 180 °C under a nitrogen atmosphere.[1]

Safety Information: The compound may cause severe skin burns and eye damage,

necessitating rigorous containment and the use of personal protective equipment during

handling.[1]

Experimental Protocols
Accurate determination of physicochemical properties is critical in drug development. The

following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)
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Principle: The melting point of a solid is the temperature at which it transitions from the solid to

the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature

range.

Methodology:

Sample Preparation: A small amount of the dry, crystalline 6-Iodoquinazolin-4-amine is

finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height

of 2-3 mm.[2][3]

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of

a heated block or an oil bath and a thermometer or a digital temperature probe.[3]

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it

approaches the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last solid crystal melts (T₂) are recorded. The melting point is

reported as the range T₁ - T₂.[3]

pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents

the pH at which a compound exists in equal concentrations of its protonated and deprotonated

forms. Potentiometric titration involves monitoring the pH of a solution as a titrant of known

concentration is added.

Methodology:

Solution Preparation: A solution of 6-Iodoquinazolin-4-amine of known concentration (e.g.,

0.01 M) is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent

like methanol or DMSO to ensure solubility).[4][5]

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M

HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[4][5]
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pH Monitoring: The pH of the solution is measured after each addition of the titrant using a

calibrated pH meter.[4]

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the curve, which corresponds to

the half-equivalence point.[6]

LogP Determination (Shake-Flask Method)
Principle: The partition coefficient (P), or its logarithm (logP), is a measure of the differential

solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key

indicator of a compound's lipophilicity.

Methodology:

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered

saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g.,

24 hours) and then allowing the phases to separate.[7][8]

Partitioning: A known amount of 6-Iodoquinazolin-4-amine is dissolved in one of the phases

(usually the one in which it is more soluble). The two phases are then combined in a flask

and shaken vigorously for a set period to allow for the compound to partition between the

two layers until equilibrium is reached.[8][9]

Phase Separation: The mixture is allowed to stand until the two phases have completely

separated. Centrifugation can be used to facilitate this process.[8]

Concentration Measurement: The concentration of the compound in each phase is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-

Performance Liquid Chromatography (HPLC).[9]

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration

of the compound in the n-octanol phase to its concentration in the aqueous phase.[8]

Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a

given temperature to form a saturated solution.
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Methodology:

Equilibration: An excess amount of solid 6-Iodoquinazolin-4-amine is added to a known

volume of the solvent of interest in a sealed container. The mixture is agitated (e.g., by

shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium

is reached (typically 24-48 hours).[10]

Phase Separation: The undissolved solid is separated from the saturated solution by filtration

or centrifugation.[10]

Concentration Analysis: The concentration of the dissolved compound in the clear

supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis

spectroscopy).

Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified

temperature.

Biological Activity and Signaling Pathways
Derivatives of 4-aminoquinazoline are well-established as inhibitors of various protein kinases,

which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a

hallmark of cancer and other diseases. 6-Iodoquinazolin-4-amine serves as a valuable

starting material for the synthesis of such inhibitors.[1]

Kinase Inhibition
Many 4-aminoquinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases,

such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth

Factor Receptor (VEGFR).[11][12] These receptors are crucial components of signaling

pathways that control cell proliferation, survival, and angiogenesis. By blocking the ATP-binding

site of these kinases, 4-aminoquinazoline-based drugs can inhibit their activity and downstream

signaling.

Another important target for some 4-aminoquinazoline derivatives is the Phosphoinositide 3-

kinase (PI3K)/Akt signaling pathway, which is frequently overactive in cancer and promotes cell

survival and growth.[13]
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Below is a generalized workflow for identifying and characterizing a kinase inhibitor.

Workflow for Kinase Inhibitor Characterization
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Workflow for Kinase Inhibitor Characterization

Toll-Like Receptor 4 (TLR4) Signaling
Substituted 4-aminoquinazolines have also been identified as ligands for Toll-like receptor 4

(TLR4), a key component of the innate immune system. Activation of TLR4 can trigger

downstream signaling cascades, leading to the activation of transcription factors like NF-κB and

the production of pro-inflammatory cytokines.

The following diagram illustrates the MyD88-dependent TLR4 signaling pathway, which can be

modulated by 4-aminoquinazoline derivatives.
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MyD88-Dependent TLR4 Signaling Pathway
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Conclusion
6-Iodoquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to

its utility as a scaffold for the synthesis of potent kinase inhibitors and other biologically active

molecules. This guide has provided an overview of its key physicochemical properties and

detailed standard experimental protocols for their determination. A deeper understanding of

these properties is essential for the rational design and development of novel therapeutics. The

exploration of its role in modulating critical signaling pathways, such as those mediated by

kinases and TLR4, highlights the therapeutic potential of its derivatives and provides a

foundation for future research and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-iodoquinazolin-4-amine; CAS No.: 182880-14-4 [chemshuttle.com]

2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3. byjus.com [byjus.com]

4. creative-bioarray.com [creative-bioarray.com]

5. dergipark.org.tr [dergipark.org.tr]

6. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]

7. LogP / LogD shake-flask method [protocols.io]

8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

9. Setup and validation of shake-flask procedures for the determination of partition
coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

10. lup.lub.lu.se [lup.lub.lu.se]

11. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their
applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b066490?utm_src=pdf-body
https://www.benchchem.com/product/b066490?utm_src=pdf-custom-synthesis
https://www.chemshuttle.com/6-iodoquinazolin-4-amine.html
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://dergipark.org.tr/en/download/article-file/3684876
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
http://lokeylab.wikidot.com/shake-flask-logk
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://pubmed.ncbi.nlm.nih.gov/30878832/
https://pubmed.ncbi.nlm.nih.gov/30878832/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and
Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC
[pmc.ncbi.nlm.nih.gov]

13. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and
apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
6-Iodoquinazolin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066490#physicochemical-properties-of-6-
iodoquinazolin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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